molecular formula C13H17Cl2NO B12056005 Ketamine-(methyl-d3) Hydrochloride

Ketamine-(methyl-d3) Hydrochloride

Cat. No.: B12056005
M. Wt: 277.20 g/mol
InChI Key: VCMGMSHEPQENPE-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketamine-(methyl-d3) Hydrochloride is a deuterated form of ketamine, a well-known anesthetic and analgesic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine, as the deuterium atoms can provide insights into metabolic pathways and drug interactions. Ketamine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist, which has been used for its anesthetic properties and more recently for its rapid-acting antidepressant effects .

Preparation Methods

The synthesis of Ketamine-(methyl-d3) Hydrochloride involves several steps. One efficient method starts with cyclohexanone reacting with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. This intermediate is then oxidized to form a hydroxy ketone, which undergoes imination with methyl amine. The final step involves the rearrangement of the imine at elevated temperatures to produce ketamine . Industrial production methods often utilize continuous flow processes, which are more sustainable and efficient. These methods involve hydroxylation with molecular oxygen, imination with triisopropyl borate, and thermolysis using Montmorillonite K10 as a catalyst .

Chemical Reactions Analysis

Ketamine-(methyl-d3) Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ketamine-(methyl-d3) Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Ketamine-(methyl-d3) Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its use in detailed pharmacokinetic studies and its potential therapeutic applications.

Biological Activity

Ketamine-(methyl-d3) hydrochloride is a deuterated form of ketamine, a compound widely recognized for its anesthetic and antidepressant properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Ketamine primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist , which plays a crucial role in its anesthetic and antidepressant effects. The compound's action on the NMDA receptor leads to the modulation of glutamate neurotransmission, which is essential for synaptic plasticity and cognitive function. The S-enantiomer of ketamine exhibits a higher affinity for the NMDA receptor compared to the R-enantiomer , making it more potent in both anesthetic and analgesic applications .

In addition to NMDA receptor antagonism, ketamine influences other neurotransmitter systems:

  • Dopaminergic System : Ketamine enhances dopamine release in the brain, contributing to its antidepressant effects. Studies have shown that acute administration leads to increased dopamine levels in various brain regions, including the frontal cortex and nucleus accumbens .
  • Serotonergic System : Ketamine's interaction with serotonin receptors also plays a role in its mood-enhancing properties. This interaction may involve the modulation of serotoninergic pathways that affect mood regulation .
  • Opioid Receptors : There is evidence suggesting that ketamine may exert analgesic effects through opioid receptor pathways, although this mechanism is less well characterized compared to its NMDA antagonism .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body:

  • Bioavailability : Approximately 93% after intravenous administration.
  • Half-Life : The distribution half-life is around 1.95 minutes, allowing for quick onset of action .
  • Metabolism : Ketamine is primarily metabolized in the liver to norketamine, which also possesses psychoactive properties. The metabolites can influence the overall therapeutic effects and side effects experienced by patients .

Antidepressant Effects

Ketamine has garnered significant attention for its rapid antidepressant effects, particularly in treatment-resistant depression (TRD). Clinical trials have demonstrated:

  • Rapid Onset : Patients often experience relief from depressive symptoms within hours of administration.
  • Sustained Effects : Some studies report sustained antidepressant effects lasting several weeks post-treatment .

A meta-analysis revealed a significant reduction in depressive symptoms within 24 hours following ketamine infusion, highlighting its potential as a fast-acting treatment option for major depressive disorder (MDD) .

Cognitive Impairments

While ketamine shows promise as an antidepressant, it can also induce cognitive impairments. Research indicates that both acute and chronic use may lead to deficits in memory and executive function. For instance:

  • Acute studies show impairments in item recognition and working memory.
  • Chronic users exhibit persistent cognitive deficits that resemble changes observed in schizophrenia patients .

Case Studies

StudyPopulationFindings
Mkrtchain et al. (2021)MDD with TRDElevated frontostriatal connectivity post-ketamine treatment; disrupted connectivity in healthy volunteers.
Liu et al. (2021)Prolonged ketamine usersSignificant brain atrophy and cognitive decline observed; liver dysfunction reported.
Farmer et al. (2020)MDD/Bipolar with TRDPositive correlation between ketamine concentration and distal antidepressant response; noted gamma power changes.

Properties

Molecular Formula

C13H17Cl2NO

Molecular Weight

277.20 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-(trideuteriomethylamino)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C13H16ClNO.ClH/c1-15-13(9-5-4-8-12(13)16)10-6-2-3-7-11(10)14;/h2-3,6-7,15H,4-5,8-9H2,1H3;1H/i1D3;

InChI Key

VCMGMSHEPQENPE-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl

Canonical SMILES

CNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.